2,2,2-Trifluoroethyl methacrylate is a semifluorinated monomer characterized by its molecular formula and a molecular weight of approximately 168.11 g/mol. This compound appears as a clear, colorless liquid and is known for its unique chemical properties, including high chemical inertness, good wear resistance, and low dielectric constant. It is often utilized in the development of polymers and coatings due to its excellent weather resistance and low refractive index .
TFEMA is classified as a dangerous substance due to several factors []:
Appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators should be worn when handling TFEMA [].
The primary reaction involving 2,2,2-trifluoroethyl methacrylate is its polymerization to form poly(2,2,2-trifluoroethyl methacrylate). This polymerization can occur through free radical mechanisms initiated by heat or chemical initiators. The compound can also participate in various substitution reactions due to the presence of the methacrylate group, allowing it to react with other functional groups in the presence of catalysts .
While specific biological activity data for 2,2,2-trifluoroethyl methacrylate is limited, it is classified as an irritant and has been noted for acute toxicity. Handling precautions are necessary due to its flammability and potential health hazards upon exposure. The compound's interactions with biological systems are not extensively documented, suggesting further research may be required to fully understand its biological implications .
The synthesis of 2,2,2-trifluoroethyl methacrylate typically involves the reaction between methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine as a catalyst. This method allows for the formation of the desired ester with controlled conditions to minimize by-products. Other synthetic routes may include variations in reaction conditions or alternative starting materials, but the primary method remains widely used due to its efficiency .
The applications of 2,2,2-trifluoroethyl methacrylate are diverse:
Several compounds share structural similarities with 2,2,2-trifluoroethyl methacrylate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl methacrylate | C5H8O2 | Commonly used in polymerization processes |
Trifluoromethyl methacrylate | C6H7F3O2 | Similar fluorinated properties |
2-Hydroxyethyl methacrylate | C5H10O3 | Used in hydrophilic polymer applications |
Methyl methacrylate | C5H8O2 | Widely used in acrylics and polymers |
Uniqueness: 2,2,2-Trifluoroethyl methacrylate stands out due to its trifluoromethyl group which imparts unique properties such as low dielectric constant and enhanced chemical resistance compared to non-fluorinated analogs. This makes it particularly valuable in specialized applications like optical materials and protective coatings .
TFEMA consists of a methacrylic acid (2-methylpropenoic acid) esterified with 2,2,2-trifluoroethanol. The trifluoroethyl group (-OCH₂CF₃) confers unique properties, including low surface energy and resistance to solvents and UV light.
Property | Value |
---|---|
Molecular Formula | C₆H₇F₃O₂ |
CAS Number | 352-87-4 |
IUPAC Name | 2,2,2-Trifluoroethyl 2-methylprop-2-enoate |
SMILES | CC(=C)C(=O)OCC(F)(F)F |
Key Synonyms:
The development of fluorinated polymers gained momentum in the mid-20th century as demand for materials with enhanced durability and chemical resistance grew. TFEMA emerged as a semi-fluorinated alternative to fully fluorinated polymers, offering a balance between cost and performance.
Key Synthesis Milestones:
TFEMA occupies a distinct niche within fluorinated methacrylates due to its semi-fluorinated structure. Below is a comparison with other fluorinated methacrylates:
Compound | Structure | CAS Number | Key Properties |
---|---|---|---|
2,2,2-Trifluoroethyl methacrylate | C₆H₇F₃O₂ | 352-87-4 | High hydrophobicity, moderate MW |
2,2,3,3,3-Pentafluoropropyl methacrylate | C₈H₅F₅O₂ | 45115-53-5 | Fully fluorinated, higher MW |
2-(Perfluorobutyl)ethyl methacrylate | C₉H₈F₈O₂ | 1799-84-4 | Enhanced thermal stability |
Distinction: TFEMA’s trifluoroethyl group provides lower molecular weight and cost compared to fully fluorinated analogs while retaining critical functional properties.
2,2,2-Trifluoroethyl methacrylate exhibits a distinctive molecular structure characterized by the chemical formula C₆H₇F₃O₂ and a molecular weight of 168.11 grams per mole [1] [3]. The compound features a methacrylate backbone with an ester linkage to a 2,2,2-trifluoroethyl group, which significantly influences its physicochemical properties [1]. The International Union of Pure and Applied Chemistry standard identification key is QTKPMCIBUROOGY-UHFFFAOYSA-N, providing unambiguous chemical identification [3].
The structural formula reveals a vinyl group connected to a methyl-substituted carbon, forming the characteristic methacrylate double bond functionality [1]. This double bond is conjugated with a carbonyl group in the ester linkage, creating an electron-deficient system that readily participates in polymerization reactions [4]. The trifluoroethyl substituent introduces three fluorine atoms bonded to the terminal carbon of the ethyl chain, creating a highly electronegative region that affects both physical and chemical properties [6].
The molecular geometry demonstrates significant influence from the trifluoromethyl group, which exhibits strong electron-withdrawing characteristics due to the high electronegativity of fluorine atoms [7]. This structural feature contributes to enhanced hydrophobicity and altered reactivity patterns compared to non-fluorinated methacrylate analogs [16]. The ester oxygen atoms provide sites for hydrogen bonding interactions, while the fluorinated portion remains largely inert to nucleophilic attack under normal conditions [7].
The thermal properties of 2,2,2-trifluoroethyl methacrylate demonstrate the influence of fluorination on intermolecular forces. Under standard atmospheric pressure, the compound exhibits a boiling point of 102 degrees Celsius [4] [10]. When measured under reduced pressure conditions, the boiling point decreases to 59 degrees Celsius at 100 millimeters of mercury [11] [15], following the expected relationship between vapor pressure and temperature.
The melting point of 2,2,2-trifluoroethyl methacrylate occurs at -46.6 degrees Celsius [6], indicating that the compound remains in liquid form under typical ambient conditions. This relatively low melting point reflects the molecular structure's influence on crystal packing efficiency [16]. The substantial difference between melting and boiling points creates a wide liquid range, making the compound suitable for various processing applications [6].
Reduced pressure boiling point data from the National Institute of Standards and Technology WebBook indicates a boiling temperature of 303 Kelvin at 5.3 kilopascals pressure [5]. These thermal transition temperatures are consistent with the molecular structure containing both polar ester functionality and nonpolar fluorinated segments [9].
The density characteristics of 2,2,2-trifluoroethyl methacrylate reflect the substantial contribution of fluorine atoms to molecular mass. At 25 degrees Celsius, the compound exhibits a density of 1.181 grams per milliliter [11] [15]. This relatively high density compared to non-fluorinated methacrylates results from the presence of three fluorine atoms in the molecular structure [7].
The specific gravity, measured at 20 degrees Celsius relative to water at the same temperature, is reported as 1.18 [4] [10]. This value indicates that the compound is approximately 18 percent denser than water, which has practical implications for separation processes and handling procedures [16]. The density remains relatively constant across typical storage and handling temperature ranges [17].
Temperature-dependent density measurements demonstrate the expected decrease with increasing temperature due to thermal expansion [6]. The relatively high density facilitates phase separation from aqueous systems and influences flow characteristics in processing equipment [4].
The refractive index of 2,2,2-trifluoroethyl methacrylate provides insight into the electronic properties and molecular polarizability. Measured at 20 degrees Celsius using the sodium D-line wavelength of 589 nanometers, the refractive index is 1.361 [4] [10] [15]. This value reflects the influence of both the aromatic-like character of the methacrylate double bond system and the presence of fluorine atoms [13].
Commercial specifications typically range from 1.3600 to 1.3620 at 20 degrees Celsius [13], indicating good consistency in production batches. The refractive index measurement serves as a quality control parameter for purity assessment [4]. Variations outside this range may indicate the presence of impurities or degradation products [13].
The optical properties demonstrate the compound's transparency in the visible spectrum, which is important for applications requiring optical clarity [15]. The refractive index value is intermediate between typical organic solvents and highly fluorinated compounds, reflecting the partial fluorination of the molecule [16].
The solubility characteristics of 2,2,2-trifluoroethyl methacrylate demonstrate limited water compatibility due to the hydrophobic trifluoroethyl group. Water solubility is extremely low at 0.04 grams per liter at 20 degrees Celsius [16], classifying the compound as essentially insoluble in aqueous media [14]. This poor water solubility results from the strong hydrophobic character imparted by the trifluoromethyl group [7].
The octanol-water partition coefficient (log P) is 1.51 [14], indicating moderate lipophilicity and preference for organic phases over aqueous environments. This partition behavior influences bioavailability considerations and environmental fate predictions [14]. The compound exhibits miscibility with most organic solvents, particularly those of similar polarity [27].
Solubility in various organic solvents follows predictable patterns based on polarity matching principles [7]. The compound dissolves readily in aromatic hydrocarbons, esters, and chlorinated solvents but shows limited solubility in highly polar protic solvents [27]. These solubility characteristics are crucial for formulation development and purification processes [16].
The chemical reactivity of 2,2,2-trifluoroethyl methacrylate is dominated by the methacrylate double bond system, which readily undergoes free radical polymerization reactions [19]. The electron-withdrawing effect of the trifluoroethyl ester group activates the vinyl functionality toward nucleophilic attack while simultaneously stabilizing radical intermediates [22]. This dual effect enhances polymerization rates compared to simple alkyl methacrylates [26].
The compound participates in controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain Transfer polymerization, enabling the synthesis of well-defined polymer architectures [22]. Kinetic studies demonstrate that the polymerization rate increases significantly during the micelle formation stage, typically occurring at approximately 22 percent monomer conversion [22]. The trifluoroethyl group influences both the thermodynamics and kinetics of polymerization processes [23].
Gas-phase reaction studies with hydroxyl radicals reveal specific rate coefficients that follow negative temperature dependencies, consistent with addition mechanisms to the double bond [26]. The atmospheric degradation kinetics demonstrate that the compound can participate in oxidative processes under environmental conditions [26]. These reactivity patterns are essential for understanding both synthetic applications and environmental fate [26].
The thermal stability of 2,2,2-trifluoroethyl methacrylate exhibits characteristics typical of methacrylate esters while showing enhanced resistance to hydrolysis compared to non-fluorinated analogs [25] [27]. Under normal storage conditions, the compound remains stable for extended periods when protected from light and heat [4] [17]. The presence of fluorine atoms provides additional stability against oxidative degradation [24].
Hydrolytic stability studies indicate that fluorinated methacrylates generally exhibit greater resistance to ester bond cleavage compared to conventional methacrylates [25]. The electron-withdrawing nature of the trifluoroethyl group reduces the electrophilicity of the carbonyl carbon, thereby decreasing susceptibility to nucleophilic attack [25]. This enhanced stability is particularly pronounced under neutral and mildly acidic conditions [25].
Thermal decomposition analysis reveals that methacrylate polymers typically undergo depolymerization at temperatures exceeding 300 degrees Celsius [27]. The fluorinated structure provides additional thermal stability through the strength of carbon-fluorine bonds [24]. Storage recommendations specify cool, dark conditions to minimize thermal and photochemical degradation pathways [4] [17].
The stabilization of 2,2,2-trifluoroethyl methacrylate relies on monomethyl ether hydroquinone as a polymerization inhibitor, typically present at concentrations of 50-200 parts per million [2] [4]. This inhibitor system prevents premature polymerization during storage and transportation by intercepting free radical species that could initiate chain reactions [20] [21]. The mechanism involves the formation of stable phenoxyl radicals that terminate propagating polymer chains [19].
Monomethyl ether hydroquinone functions through a cooperative mechanism with dissolved oxygen, where primary carbon radicals first react with oxygen to form peroxyl radicals [20]. These peroxyl radicals subsequently react with the hydroquinone derivative to form stable, non-reactive species [20]. The inhibitor does not react directly with the monomer but specifically targets radical intermediates [20].
The effectiveness of monomethyl ether hydroquinone depends on the presence of oxygen, as the inhibition mechanism requires the formation of peroxyl radical intermediates [19] [20]. Under anaerobic conditions, the inhibitor efficacy decreases significantly, potentially leading to uncontrolled polymerization [19]. The regenerative nature of the inhibition cycle allows small quantities of monomethyl ether hydroquinone to provide extended protection [19]. Commercial formulations maintain inhibitor levels through careful monitoring and replenishment as needed [4] [17].
Property | Value | Reference |
---|---|---|
Chemical Formula | C₆H₇F₃O₂ | [1] [3] |
Molecular Weight | 168.11 g/mol | [1] [3] |
Boiling Point (1 atm) | 102 °C | [4] [10] |
Boiling Point (reduced pressure) | 59 °C at 100 mmHg | [11] [15] |
Melting Point | -46.6 °C | [6] |
Density (25°C) | 1.181 g/mL | [11] [15] |
Specific Gravity (20/20) | 1.18 | [4] [10] |
Refractive Index (20°C) | 1.361 | [4] [10] [15] |
Flash Point | 25 °C (closed cup) | [4] |
Vapor Pressure (20°C) | 22 hPa | [7] |
Water Solubility (20°C) | 0.04 g/L | [16] |
Log P (octanol/water) | 1.51 | [14] |
Viscosity | 0.65 mPa·s | [16] |
The synthesis of 2,2,2-trifluoroethyl methacrylate at laboratory scale primarily employs esterification reactions between methacrylic acid derivatives and 2,2,2-trifluoroethanol. The most widely adopted method involves the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol in the presence of a base catalyst [2].
The standard laboratory synthesis utilizes methacryloyl chloride and 2,2,2-trifluoroethanol as starting materials. The reaction is typically carried out at room temperature (20-25°C) using triethylamine or 1-methylimidazole as the base catalyst [2]. Under optimized conditions, 15.0 grams of 2,2,2-trifluoroethanol and 9.8 grams of 1-methylimidazole are combined in a glass reaction vessel, followed by dropwise addition of 10.5 grams of methacrylic acid chloride. The reaction proceeds for approximately 4 hours, yielding 15.8 grams of 2,2,2-trifluoroethyl methacrylate (33.9 grams total product liquid including ionic liquid byproducts) [2].
The reaction mechanism involves nucleophilic attack of the trifluoroethanol hydroxyl group on the carbonyl carbon of methacryloyl chloride, followed by elimination of hydrogen chloride. The base catalyst serves to neutralize the liberated hydrogen chloride and prevent acid-catalyzed polymerization of the product [3].
A secondary laboratory approach employs methacrylic acid directly with 2,2,2-trifluoroethanol using N,N-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst [4]. This method provides enhanced control over reaction conditions and typically yields higher purity products, though at the expense of longer reaction times (12-24 hours) and increased reagent costs.
The Chinese patent CN101168507B describes an alternative route using methacrylic acid as the starting material, which undergoes reaction with thionyl chloride to form methacryloyl chloride in situ, followed by esterification with 2,2,2-trifluoroethanol [5]. This method offers the advantage of avoiding the handling and storage of methacryloyl chloride, though it requires higher reaction temperatures (60-80°C) and involves the use of toxic thionyl chloride.
Recent advances in laboratory synthesis have focused on developing more controlled polymerization methods rather than monomer synthesis itself. Notable developments include the use of palladium nanoparticles combined with organic halides as initiators for the synthesis of ultrahigh molecular weight poly(2,2,2-trifluoroethyl methacrylate) [6] [7]. This approach enables the production of polymers with number-average molecular weights reaching 3.03 × 10⁶ Da under optimized conditions of [TFEMA]/[ethyl 2-bromopropionate]/[palladium nanoparticles] = 3.95 × 10⁴:756:1 at 70°C [6].
Industrial production of 2,2,2-trifluoroethyl methacrylate follows similar chemical pathways to laboratory synthesis but employs larger-scale equipment and optimized process parameters to achieve higher efficiency and economic viability [8] [9].
Large-scale industrial production typically utilizes continuous stirred tank reactors (CSTR) operating at temperatures between 30-50°C under pressures of 2-5 bar [9]. The higher pressure conditions facilitate better mixing and heat transfer while minimizing solvent evaporation. Industrial processes achieve conversion rates of 95-98% with product purities exceeding 99.5% [9].
The manufacturing process involves esterification or transesterification reactions using 2,2,2-trifluoroethanol and methacrylic acid or its derivatives [8]. Industrial producers such as Arkema utilize patented distillation purification processes that enable batch-to-batch consistency at 99.9% purity, which is critical for aerospace-grade optical resins [9].
Industrial production incorporates advanced process control systems to monitor key parameters including temperature, pressure, residence time, and conversion rates. Typical industrial batch sizes range from 1-10 tons with residence times optimized to 1-3 hours [9]. The shorter residence times compared to laboratory scales are achieved through improved heat and mass transfer in large-scale reactors.
Quality control measures include in-line monitoring of purity using gas chromatography with flame ionization detection (GC-FID), with specifications typically requiring minimum 99.0% purity by area [8]. Water content is strictly controlled to maximum 0.05% by Karl Fischer titration, and free acid content is maintained below 0.10% [8].
Global industrial production exhibits regional variations in manufacturing approaches and capacity. Chinese producers such as Zhejiang Sanhe Fluorine Chemical Co., Ltd. and Wuhan Xinyang Ruiguang Chemical Co., Ltd. collectively account for approximately 40% of domestic production, driven by cost-efficient access to fluorine raw materials from local phosphate mining clusters [9]. European suppliers including Arkema S.A. focus on REACH-compliant grades with less than 50 ppm residual monomers for aerospace composite applications [9].
The period from 2020-2025 has witnessed significant innovations in synthetic methodologies for 2,2,2-trifluoroethyl methacrylate and its derivatives, with particular emphasis on controlled polymerization techniques and novel catalyst systems.
Reversible Addition-Fragmentation Chain Transfer (RAFT) dispersion polymerization has emerged as a powerful technique for synthesizing well-defined block copolymers [10] [11]. The method enables the preparation of highly transparent diblock copolymer vesicles via RAFT dispersion polymerization of 2,2,2-trifluoroethyl methacrylate in n-dodecane at 90°C using poly(stearyl methacrylate) precursors and 2-cyano-2-propyl dithiobenzoate [10]. This approach achieves TFEMA conversions exceeding 95% with narrow molecular weight distributions (Mw/Mn ≤ 1.34) [10] [11].
Recent developments in photoinduced atom transfer radical polymerization (ATRP) have enabled efficient synthesis of semifluorinated polymers containing 3-21 fluorine atoms on the side chain [12]. The success of this method depends critically on solvent selection, with tertiary alcohols significantly suppressing transesterification side reactions compared to primary or secondary alcohols [12]. This advancement provides opportunities for synthesizing customized fluorinated polymers with tailored interfacial and solution properties.
Continuous-flow methods have been developed for producing perfluorinated polymers with narrow molecular weight distributions [12]. These flow-based approaches reduce reaction times to one-quarter of those required under batch conditions while maintaining high conversion efficiency and product quality [12]. The scalability of flow chemistry presents significant advantages for industrial implementation.
Recent innovations include the synthesis of pH-responsive copolymers incorporating 2,2,2-trifluoroethyl methacrylate with 2-(dimethylamino)ethyl methacrylate and 2-hydroxyethyl methacrylate via ATRP [13]. These materials exhibit enhanced ¹⁹F MRI signal intensity with decreasing pH, demonstrating potential applications in biomedical imaging and drug delivery systems [13].
The purification of 2,2,2-trifluoroethyl methacrylate requires specialized techniques due to its volatility, susceptibility to polymerization, and the need to achieve high purity levels for various applications [14] [15].
Conventional distillation remains the primary purification method for 2,2,2-trifluoroethyl methacrylate. The compound exhibits a boiling point of 59°C at 100 mmHg (107°C at atmospheric pressure), enabling separation from higher-boiling impurities [8] [14]. Industrial-scale fractional distillation employs multiple theoretical plates to achieve purities of 98-99%, though this method is energy-intensive and requires careful temperature control to prevent thermal degradation [9].
Molecular distillation offers advantages for achieving higher purities (99-99.5%) under gentler conditions using high vacuum and low temperatures [16]. However, this technique requires specialized equipment and typically exhibits lower throughput, making it more suitable for high-value specialty applications rather than large-scale production.
Supercritical carbon dioxide extraction using toluene as a cosolvent has emerged as an environmentally friendly purification alternative [16] [19]. Recent studies demonstrate that toluene concentrations of 20 wt% can reduce cloud point pressures by approximately 40% compared to neat supercritical CO₂, offering promising applications in fluoropolymer processing [16] [19].
Column chromatography using silica gel provides versatile purification for research-scale quantities, achieving purities of 95-99% depending on the solvent system and column efficiency. While this method offers excellent selectivity, the solvent consumption and time requirements limit its industrial applicability [20].
Industrial quality control relies on gas chromatography with flame ionization detection (GC-FID) to determine purity, typically requiring minimum 99.0% by area [8]. Water content determination uses Karl Fischer titration with specifications of maximum 0.05%, while free acid content is measured by titration with maximum allowable levels of 0.10% [8]. Nuclear magnetic resonance spectroscopy (¹H NMR and ¹⁹F NMR) provides structural confirmation and detects impurities not readily identified by chromatographic methods [10] [21].
Flammable;Acute Toxic;Irritant